(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide
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Overview
Description
(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the pyridine ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde.
Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-pyridinylmethyl)-3-(o-tolyl)acrylamide
- N-(1-methyl-3-pyrazolyl)-3-(o-tolyl)acrylamide
Uniqueness
(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-6-3-4-7-16(15)9-10-20(25)22-14-18-12-19(23-24(18)2)17-8-5-11-21-13-17/h3-13H,14H2,1-2H3,(H,22,25)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZAVQKRSXUFF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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